molecular formula C19H22N2O7 B11146902 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11146902
M. Wt: 390.4 g/mol
InChI Key: QKXJNTODKDYYQR-UHFFFAOYSA-N
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Description

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves multiple steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl with propanoyl chloride to form the intermediate product. This intermediate is then reacted with glycylglycine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine stands out due to its unique combination of a chromen core with a glycylglycine moiety. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-3-4-12-7-18(25)28-15-8-13(5-6-14(12)15)27-11(2)19(26)21-9-16(22)20-10-17(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)(H,21,26)(H,23,24)

InChI Key

QKXJNTODKDYYQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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